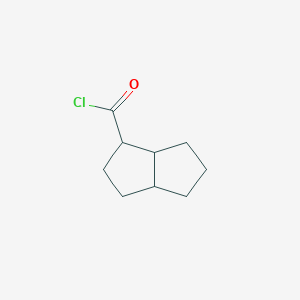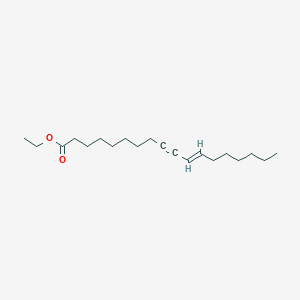
Ethylximenylat
Übersicht
Beschreibung
Ethyl ximenynate is a chemical compound that belongs to the class of ximenynic acid derivatives. It is an important compound that has been extensively studied for its potential use in various scientific research applications. Ethyl ximenynate is synthesized using a specific set of methods and has been found to have a unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
Anti-Aging und Hautpflege
Ethylximenylat wird in kosmetischen Behandlungen für die Augenpartie im alternden Gesicht eingesetzt . Es hat sich gezeigt, dass es die Entstehung von Augenringen und Hautalterungserscheinungen im Augenbereich wirksam verhindert . Die Behandlung zeigte einen Trend zu einer Straffung der Augenlidhaut, und alle Beurteilerergebnisse (Augenaufblähungen, Hautglätte, Rauheit und Trockenheit) nahmen ab .
Faltenreduktion
Profilometrische Ergebnisse bestätigten die Wirksamkeit des Wirkstoffs gegen Falten und seine straffende Wirkung . Damit ist this compound ein wertvoller Inhaltsstoff in Anti-Aging-Hautpflegeprodukten.
Behandlung von Augenringen
Spektrophotometrische Ergebnisse unterstreichen die abschwellende Wirkung auf Augenringe, die am Ende der Studie weniger ausgeprägt waren . Dies deutet darauf hin, dass this compound in Behandlungen eingesetzt werden kann, die darauf abzielen, das Erscheinungsbild von Augenringen unter den Augen zu reduzieren.
Verbesserung der Hautmikrozirkulation
Die Verbesserung der Hautmikrozirkulation sowie der Kapillarresistenz und des Gefäßtonus im Augenbereich unterstreicht eine allgemeine Minderung aller relevanten Hautunreinheiten und Hautalterungserscheinungen im Augenbereich . Dies deutet darauf hin, dass this compound zur Verbesserung der Hautgesundheit und des Aussehens eingesetzt werden kann.
Steigerung der Penetration von Kosmetikprodukten
In Form von Nanoemulsionen kann this compound die in-vitro-Permeationsprofile von Wirkstoffen beeinflussen . Insbesondere Öl-in-Wasser (O/W)-Nanoemulsionen verbesserten die Permeationsprofile von apolaren Wirkstoffen im Vergleich zu herkömmlichen Emulsionen signifikant .
Mikrozirkulationsverbesserer
This compound ist als Mikrozirkulationsverbesserer bekannt . Diese Eigenschaft kann in verschiedenen Hautpflege- und Kosmetikanwendungen zur Verbesserung der Hautgesundheit und des Aussehens genutzt werden.
Einkapselung in Lecithinvesikel
This compound kann in Lecithinvesikel mit einer patentierten Einkapselungstechnologie eingekapselt werden, die eine bessere Abgabe des Inhaltsstoffs ermöglicht
Wirkmechanismus
Target of Action
Ethyl ximenynate, also known as Ethyl santalbate, primarily targets the microcirculation system in the human body . It acts on the smooth muscles of arterioles and influences the synthesis of polyunsaturated fatty acids . This compound is particularly effective in improving blood flow in superficial vessels .
Mode of Action
Ethyl ximenynate interacts with its targets by modulating microcirculation . It stimulates the smooth muscles of arterioles, leading to an increase in local blood perfusion . This compound is encapsulated into lipophilic vesicles constituted by lecithin, which ensures better delivery of the active ingredient .
Biochemical Pathways
By decreasing this metabolism, it prevents the cause of edema and the release of COX .
Pharmacokinetics
The pharmacokinetics of ethyl ximenynate, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its formulation. When incorporated into an oil-in-water (O/W) nanoemulsion, the compound’s skin permeation profiles can be significantly influenced . This nanoemulsion improves the permeation profiles of apolar active ingredients like ethyl ximenynate, enhancing its bioavailability .
Result of Action
The primary result of ethyl ximenynate’s action is the improvement of skin microcirculation and capillary resistance and vascular tone in the eye area . This leads to a general mitigation of skin imperfections and blemishes of skin aging on the eye profile . It has been shown to be effective in the prevention of dark circles under the eyes and blemishes of skin aging on the eye profile .
Action Environment
The action, efficacy, and stability of ethyl ximenynate can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, the compound can be easily hydrolyzed . It’s also easily oxidized . Furthermore, the formulative environment, such as being incorporated into a nanoemulsion, can significantly influence the compound’s action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Ethyl Ximenynate has been found to have effects on various types of cells and cellular processes. For instance, it has been used in cosmetic treatments for the prevention of dark circles under the eyes and blemishes of skin aging on the eye profile . It has also been described as a microcirculation improver .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that the compound can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can influence the localization or accumulation of other molecules within cells .
Subcellular Localization
It is known that the compound can influence the activity or function of other molecules within specific compartments or organelles .
Eigenschaften
IUPAC Name |
ethyl (E)-octadec-11-en-9-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVULRCDYZOWVKE-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166675 | |
| Record name | Ethyl ximenynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159534-89-1 | |
| Record name | Ethyl ximenynate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ximenynate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL XIMENYNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hepta[5][5]circulene](/img/structure/B71050.png)

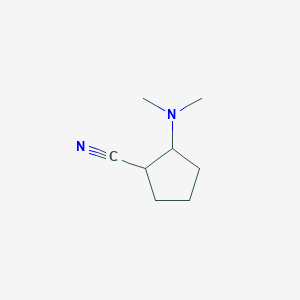
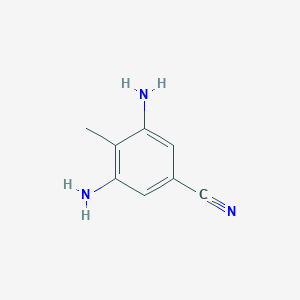

![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

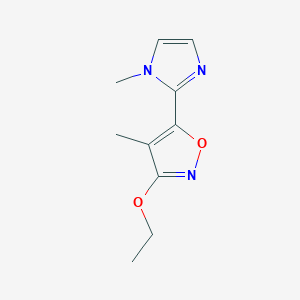
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
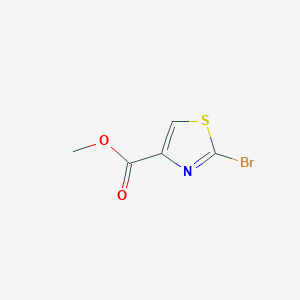
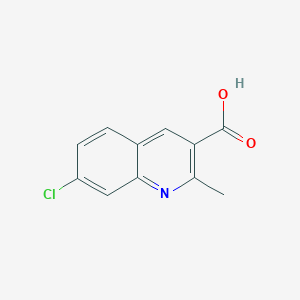
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)

